molecular formula C19H14ClN7O3 B2924317 4-(2-(3-(4-氯苯基)-7-氧代-3H-[1,2,3]三唑并[4,5-d]嘧啶-6(7H)-基)乙酰氨基)苯甲酰胺 CAS No. 893913-48-9

4-(2-(3-(4-氯苯基)-7-氧代-3H-[1,2,3]三唑并[4,5-d]嘧啶-6(7H)-基)乙酰氨基)苯甲酰胺

货号 B2924317
CAS 编号: 893913-48-9
分子量: 423.82
InChI 键: GPCAEAPKLSYNPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are common in a variety of natural compounds and have been associated with a range of biological activities .

科学研究应用

Antiproliferative Agent in Cancer Research

The triazolopyrimidine core of the compound has been associated with antiproliferative activities against various human cancer cell lines . This suggests its potential use as a therapeutic agent in the treatment of cancers, particularly those of gynecological origin. The compound’s ability to inhibit cell proliferation is crucial for cancer research, where it can be used to study tumor growth and test the efficacy of new cancer treatments.

CDK2 Inhibition for Targeted Cancer Therapy

Compounds with a similar triazolopyrimidine structure have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation . By inhibiting CDK2, the compound could be used to induce cell cycle arrest in cancer cells, thereby preventing their growth and proliferation. This targeted approach is particularly promising for developing selective cancer therapies with fewer side effects.

Exploration of New Heterocyclic Systems

The compound’s structure includes a heterocyclic system that has been synthesized with good yield through a retro Diels–Alder (RDA) procedure . This process is significant for the development of new pharmaceuticals, as it allows for the creation of diverse molecular architectures that can be screened for various biological activities.

Antitumor Activity Evaluation

Derivatives of the compound have been evaluated for antitumor activities across a range of human cancer cell lines, including breast, esophageal, prostate, and cervical cancer cells . The results have shown promising antitumor activities, indicating the compound’s potential as a lead structure for the development of new anticancer drugs.

Molecular Libraries for Medicinal Chemistry

The compound’s privileged scaffold makes it suitable for the preparation of molecular libraries . These libraries are collections of diverse molecules that can be rapidly screened to identify new drug candidates. The compound’s structure can serve as a starting point for the synthesis of a wide array of derivatives, each with the potential to exhibit unique biological activities.

Pharmacokinetic Property Analysis

In silico ADMET studies and drug-likeness studies have been conducted on similar compounds, which help predict the pharmacokinetic properties required for observed antitumor activity . This application is crucial for understanding how the compound behaves within the body, including its absorption, distribution, metabolism, excretion, and toxicity, which are all key factors in drug development.

作用机制

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

It can be inferred from similar compounds that it may interact with its target (potentially cdk2) in a manner competitive with atp, fitting into the atp adenine region . This interaction could inhibit the activity of the target protein, leading to changes in cell cycle progression .

Biochemical Pathways

The compound’s interaction with its target can affect the cell cycle progression, a crucial biochemical pathway in cell proliferation . By inhibiting CDK2, the compound could potentially disrupt the normal progression of the cell cycle, leading to the retardation of cell proliferation . This could be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . Further experimental studies would be required to confirm the ADME properties of this specific compound.

Result of Action

The primary result of the compound’s action, inferred from similar compounds, is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, potentially leading to the retardation of tumor growth . The compound has shown significant anti-proliferative activity in in vitro studies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of nonconventional “green” sources for chemical reactions, such as microwave, mechanical mixing, visible light, and ultrasound, can affect the synthesis and hence the properties of the compound Additionally, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other molecules in its environment

未来方向

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors .

属性

IUPAC Name

4-[[2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN7O3/c20-12-3-7-14(8-4-12)27-18-16(24-25-27)19(30)26(10-22-18)9-15(28)23-13-5-1-11(2-6-13)17(21)29/h1-8,10H,9H2,(H2,21,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCAEAPKLSYNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。